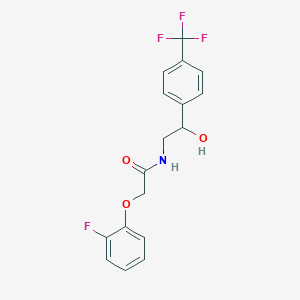

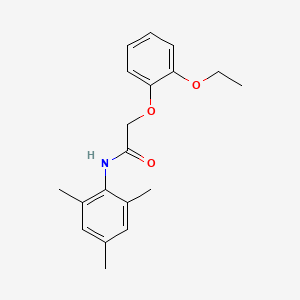

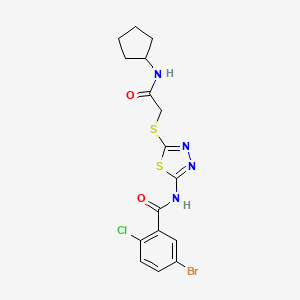

![molecular formula C13H12ClF3N2OS B2677200 [5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318469-47-5](/img/structure/B2677200.png)

[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a specialty product used for proteomics research . It is also related to the compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” which has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .

Molecular Structure Analysis

The 3D structure of the related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was confirmed by single-crystal X-ray diffraction . The DFT optimized geometry of this compound produced a conformer that is significantly different from the crystal structure . This indicates that the crystal packing forces significantly influenced the conformation thereof .Wissenschaftliche Forschungsanwendungen

Aphicidal Activity

The title compound exhibits aphicidal activity against two common aphid species : The title compound exhibits aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops, so this finding suggests potential use as an insect control agent .

Antifungal Properties

In addition to aphid control, the compound displays antifungal activity against Pythium aphanidermatum (62.0%). Antifungal agents are crucial for protecting plants from soil-borne pathogens, making this discovery valuable for agricultural applications .

Triazine Compounds in Medicine and Agrochemicals

Substituted triazine compounds have gained attention for their diverse applications. Notably, hexahydro-1,3,5-triazine, a simple triazine derivative, exhibits insecticidal, antifungal, herbicidal, and antiviral activities. The presence of the electron-withdrawing group NO2 enhances insecticidal properties against various pests .

Structural Insights

The crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide reveals a benzene ring and a 1,3,5-triazine ring. The compound’s conformation and hydrogen bonding interactions contribute to its stability .

Wirkmechanismus

The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” was identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Molecular docking experiments revealed important intermolecular interactions between this compound and 11β-HSD1 . These results indicate that this compound may be considered for further drug design endeavors .

Zukünftige Richtungen

The related compound “5- (adamantan-1-yl)-3- [ (4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole” has been identified as a potential 11β-HSD1 inhibitor . This suggests that “[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” and similar compounds could be considered for further drug design endeavors .

Eigenschaften

IUPAC Name |

[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N2OS/c1-19-12(10(6-20)11(18-19)13(15,16)17)21-7-8-2-4-9(14)5-3-8/h2-5,20H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBNVKXVKIVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CO)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

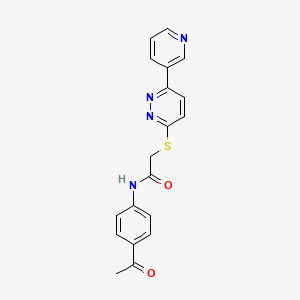

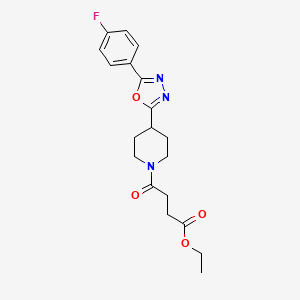

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)

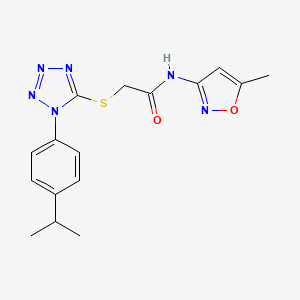

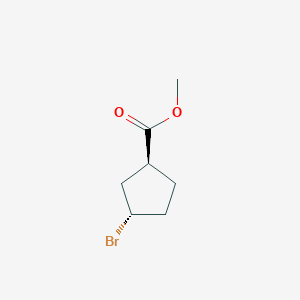

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)

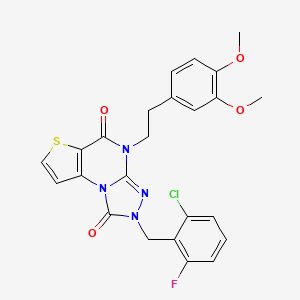

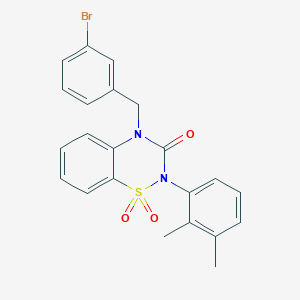

![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)

![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)

![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)